molecular formula C21H15NO B11994931 (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one CAS No. 6639-01-6

(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one

Katalognummer: B11994931
CAS-Nummer: 6639-01-6
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: VDSRBJZXQATJGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is an organic compound that features a naphthalene backbone with an iminomethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL typically involves the condensation of 2-naphthaldehyde with 2-naphthylamine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of 1-(naphthalen-2-ylmethyl)-naphthalen-2-amine.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, distinguishing it from other naphthalene or indole derivatives.

Eigenschaften

CAS-Nummer

6639-01-6

Molekularformel

C21H15NO

Molekulargewicht

297.3 g/mol

IUPAC-Name

1-(naphthalen-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C21H15NO/c23-21-12-10-16-6-3-4-8-19(16)20(21)14-22-18-11-9-15-5-1-2-7-17(15)13-18/h1-14,23H

InChI-Schlüssel

VDSRBJZXQATJGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.